Cbz-Trp-Glu(OMe)-His-Asp(OMe)-CH2F.TFA

Description

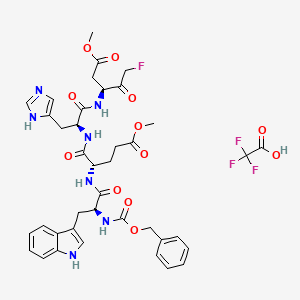

Cbz-Trp-Glu(OMe)-His-Asp(OMe)-CH2F.TFA (commonly abbreviated as Z-WEHD-FMK.TFA) is a fluoromethyl ketone (FMK)-based caspase inhibitor. The compound features a benzyloxycarbonyl (Cbz) N-terminal protecting group, a tetrapeptide sequence (Trp-Glu(OMe)-His-Asp(OMe)), and a fluoromethyl ketone warhead conjugated to trifluoroacetic acid (TFA) as a counterion. The methyl ester (OMe) modifications on Glu and Asp residues enhance cellular permeability and stability .

As an irreversible caspase inhibitor, Z-WEHD-FMK.TFA covalently binds to the active site of caspases via its FMK group, blocking proteolytic activity. It is noted for its cell-penetrating ability, low cytotoxicity, and specificity toward inflammatory caspases, particularly caspase-4 and caspase-5, which are implicated in non-canonical inflammasome pathways . Its molecular weight is 690 g/mol (excluding TFA), with the structural formula C32H43N6O10F .

Properties

Molecular Formula |

C39H43F4N7O12 |

|---|---|

Molecular Weight |

877.8 g/mol |

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C37H42FN7O10.C2HF3O2/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22;3-2(4,5)1(6)7/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52);(H,6,7)/t27-,28-,29-,30-;/m0./s1 |

InChI Key |

SFRXBVMCPSZZHE-IEGYNWRZSA-N |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |

Canonical SMILES |

COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CASPASE-1 INHIBITOR TFA SALT typically involves the use of peptide substrates that are modified to include a trifluoroacetate (TFA) salt. One common synthetic route involves the use of the peptide sequence YVAD (tyrosine-valine-alanine-aspartate) conjugated with a chloromethyl ketone (CMK) group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific reagents like trifluoroacetic acid (TFA) to achieve the desired salt form .

Industrial Production Methods: Industrial production of CASPASE-1 INHIBITOR TFA SALT involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: CASPASE-1 INHIBITOR TFA SALT primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloromethyl ketone. It can also participate in hydrolysis reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can displace the chloromethyl group.

Hydrolysis Reactions: The compound can be hydrolyzed in the presence of water and a suitable catalyst, leading to the formation of carboxylic acids and other by-products.

Major Products Formed: The major products formed from these reactions include modified peptides and small molecules that retain the inhibitory activity against caspase-1. These products are often analyzed using techniques such as HPLC and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

CASPASE-1 INHIBITOR TFA SALT has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a tool to study the mechanisms of peptide synthesis and modification.

- Employed in the development of new synthetic methodologies for peptide-based inhibitors .

Biology:

- Utilized to investigate the role of caspase-1 in the inflammatory response and apoptosis.

- Helps in understanding the molecular mechanisms underlying various diseases, including autoimmune disorders and neurodegenerative diseases .

Medicine:

- Explored as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Investigated for its role in reducing the severity of sepsis and other systemic inflammatory conditions .

Industry:

- Applied in the development of diagnostic assays for detecting caspase-1 activity in biological samples.

- Used in the production of research reagents and kits for studying cell death and inflammation .

Mechanism of Action

CASPASE-1 INHIBITOR TFA SALT exerts its effects by binding to the active site of caspase-1, thereby preventing the cleavage of its substrates. The inhibitor forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition of the enzyme. This inhibition blocks the maturation of pro-inflammatory cytokines such as IL-1β and IL-18, thereby reducing inflammation and cell death .

Molecular Targets and Pathways:

Caspase-1: The primary target of the inhibitor, responsible for the cleavage of pro-inflammatory cytokines.

Inflammasomes: Multiprotein complexes that activate caspase-1 in response to pathogenic and danger signals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Caspase inhibitors sharing the FMK scaffold are differentiated by their peptide sequences, which dictate target specificity. Below is a comparative analysis of Z-WEHD-FMK.TFA and structurally related inhibitors:

Table 1: Key Features of FMK-Based Caspase Inhibitors

| Compound Name | Target Caspases | Peptide Sequence | Molecular Weight (g/mol) | Selectivity Profile | Key Applications |

|---|---|---|---|---|---|

| Z-WEHD-FMK.TFA | 4, 5 | Trp-Glu(OMe)-His-Asp(OMe) | 690 (excl. TFA) | High for caspase-4/-5 | Inflammasome studies, sepsis models |

| Z-LEHD-FMK.TFA | 4, 5, 9 | Leu-Glu(OMe)-His-Asp(OMe) | 690 (excl. TFA) | Broad (caspase-4/-5/-9) | Apoptosis assays, mitochondrial stress |

| Z-DEVD-FMK | 3 | Asp-Glu-Val-Asp | 523 | Caspase-3 specific | Apoptotic cell death, neurodegeneration |

| Z-IETD-FMK | 8 | Ile-Glu-Thr-Asp | 605 | Caspase-8 specific | Death receptor signaling, cancer models |

| Z-VAD-FMK | Pan-caspase | Val-Ala-Asp | 467 | Broad-spectrum | General apoptosis inhibition |

Key Comparisons

Target Specificity

- Z-WEHD-FMK.TFA : Selective for caspase-4 and -5 , which are critical in pyroptosis and cytokine maturation .

- Z-LEHD-FMK.TFA : Broadly inhibits caspase-4, -5, and -9 , making it suitable for studying both inflammasome and intrinsic apoptotic pathways .

- Z-DEVD-FMK : Exclusively targets caspase-3 , a key executioner caspase in apoptosis .

Structural Determinants

- The Trp residue in Z-WEHD-FMK.TFA enhances binding to caspase-4/-5’s substrate pockets, whereas Leu in Z-LEHD-FMK.TFA allows interaction with caspase-9’s hydrophobic regions .

- Methyl ester (OMe) groups in Z-WEHD-FMK.TFA and Z-LEHD-FMK.TFA improve membrane permeability compared to unmodified analogs like Z-DEVD-FMK .

Functional Studies

- In a 2003 study, Z-LEHD-FMK.TFA suppressed UVA-induced EGFR downregulation by inhibiting caspase-9, demonstrating cross-talk between apoptotic and receptor signaling pathways .

- Z-WEHD-FMK.TFA’s efficacy in blocking caspase-4/-5 was validated in sepsis models, where it reduced IL-1β maturation and improved survival rates .

Advantages of FMK Scaffold FMK inhibitors (e.g., Z-WEHD-FMK.TFA, Z-LEHD-FMK.TFA) irreversibly inhibit caspases, unlike reversible inhibitors (e.g., quinoline derivatives). They also exhibit minimal off-target effects in cytotoxicity assays .

Research Findings and Discrepancies

- Specificity Overlap : While Z-LEHD-FMK.TFA is marketed as a caspase-9 inhibitor, indicates activity against caspase-4/-5, suggesting context-dependent selectivity .

- Z-WEHD-FMK.TFA: Limited direct studies exist on this compound, but its sequence homology to Z-LEHD-FMK.TFA implies shared mechanisms with divergent specificity due to Trp substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.